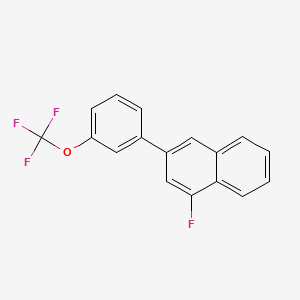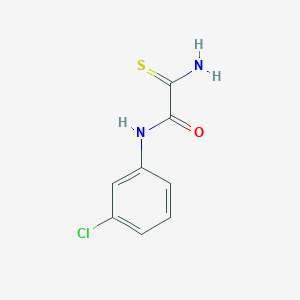![molecular formula C24H25ClN6O2 B14790822 [2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate](/img/structure/B14790822.png)
[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate is a complex organic compound with a molecular formula of C22H23ClN6O. This compound is known for its significant applications in medicinal chemistry, particularly in the development of antihypertensive drugs. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate involves multiple steps, starting from the preparation of the imidazole ring. The imidazole ring is typically synthesized through the reaction of glyoxal and ammonia, followed by various substitutions to introduce the butyl, chloro, and phenyl groups . The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is a key intermediate in the synthesis of antihypertensive drugs, particularly angiotensin II receptor antagonists.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate involves its interaction with angiotensin II receptors. By blocking these receptors, the compound prevents the binding of angiotensin II, a peptide hormone that causes vasoconstriction and increases blood pressure . This results in the relaxation of blood vessels and a subsequent decrease in blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Losartan: A well-known angiotensin II receptor antagonist with a similar structure.
Valsartan: Another angiotensin II receptor antagonist used to treat hypertension.
Irbesartan: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct pharmacological properties. Its ability to selectively block angiotensin II receptors makes it a valuable compound in the treatment of hypertension and related cardiovascular conditions.
Eigenschaften
Molekularformel |
C24H25ClN6O2 |
|---|---|
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate |
InChI |
InChI=1S/C24H25ClN6O2/c1-3-4-9-22-26-21(15-33-16(2)32)23(25)31(22)14-17-10-12-18(13-11-17)19-7-5-6-8-20(19)24-27-29-30-28-24/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,27,28,29,30) |
InChI-Schlüssel |
UNCMFSRNFRYSQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



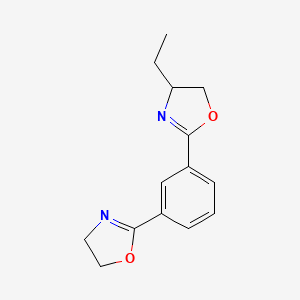
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)
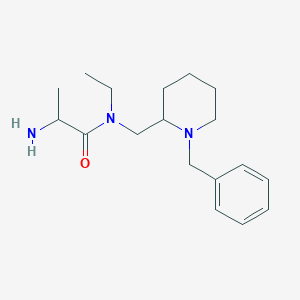
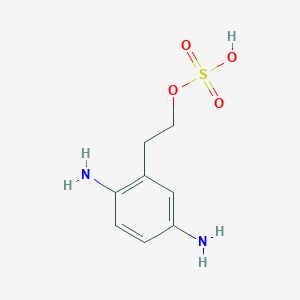
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)


![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
